Sodium 4-chloro-2-methylbenzoate is a sodium salt of 4-chloro-2-methylbenzoic acid, a compound characterized by its aromatic structure containing a chlorine atom and a methyl group attached to the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 180.58 g/mol. This compound appears as a white to yellow crystalline solid and is soluble in polar solvents such as water and methanol .
Research indicates that sodium 4-chloro-2-methylbenzoate exhibits biological activities, particularly as an antimicrobial agent. Its derivatives have been studied for their potential in treating various bacterial infections. The compound's structure allows it to interact with biological membranes, influencing cell permeability and potentially leading to cell death in susceptible organisms .
Sodium 4-chloro-2-methylbenzoate can be synthesized through several methods:
Sodium 4-chloro-2-methylbenzoate finds applications in:
Studies on sodium 4-chloro-2-methylbenzoate have focused on its interactions with biological systems. It has shown potential synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant strains of bacteria. Interaction studies often involve assessing its binding affinity to target sites within microbial cells or enzymes involved in resistance mechanisms .
Sodium 4-chloro-2-methylbenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sodium 3-chloro-4-methylbenzoate | Chlorine at position 3 and methyl at position 4 | Different antibacterial spectrum |
| Sodium benzoate | No chlorine or methyl substituents | Common food preservative |
| Sodium 4-fluorobenzoate | Fluorine instead of chlorine | Higher lipophilicity affecting solubility |
| Sodium 5-bromo-2-methylbenzoate | Bromine at position 5 | Enhanced reactivity due to bromine |
Sodium 4-chloro-2-methylbenzoate is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and biological activity compared to similar compounds.
Ortho-alkylation of aromatic carboxylic acids is a cornerstone for synthesizing sodium 4-chloro-2-methylbenzoate. The Pd(II)-catalyzed C–H activation protocol enables direct alkylation without prefunctionalization, leveraging weakly coordinating carboxylate groups as directing groups. In one approach, 2-bromo-5-chlorotoluene reacts with sec-butyllithium and CO₂ to yield 4-chloro-2-methylbenzoic acid, which is subsequently converted to its sodium salt. The mechanism involves:
This method achieves >90% regioselectivity for ortho-substitution, as demonstrated in the synthesis of N-diaminomethylene derivatives.
Carboxylation of aryl halides via CO₂ insertion is critical for constructing the benzoate core. A representative pathway involves:
Recent advances include ruthenium-catalyzed carboxylation using formate salts as CO₂ surrogates, though this remains less efficient for chloro-substituted substrates.
Solvent-free methods reduce waste and improve scalability. In a AuAg/TiO₂-catalyzed system, benzyl alcohol derivatives are oxidized directly to sodium benzoates using atmospheric oxygen. Adapted for sodium 4-chloro-2-methylbenzoate, this approach could involve:
| Parameter | Traditional Method | Solvent-Free Method |
|---|---|---|
| Reaction Time | 12–24 h | 4–6 h |
| Atom Economy | 65% | 89% |
| Catalyst Loading | 5 mol% Pd | 0.5 wt% AuAg |
This method eliminates halogenated solvents, aligning with green chemistry principles.
Chloromethylation introduces the critical chlorine and methyl groups in a single step. Key systems include:
| Catalyst | Substrate | Selectivity | Yield |
|---|---|---|---|
| PdCl₂/ligand | 4-Chlorobenzoic acid | Ortho | 68% |
| Ru(COD)Cl₂/PhPy | 2-Methylbenzoic acid | Meta | 72% |
| CMCS/B(OMe)₃ | Toluene derivatives | Para | 35% |
Friedel-Crafts acylation typically employs acyl chlorides or anhydrides to introduce ketone groups onto aromatic rings. Sodium 4-chloro-2-methylbenzoate, while not a conventional acylating agent, can participate in modified Friedel-Crafts protocols. The sodium carboxylate group may act as a directing group, enhancing electrophilic substitution at specific ring positions. For instance, under Lewis acid catalysis (e.g., AlCl₃), the chloro-substituted benzoate can facilitate acylation reactions with aromatic hydrocarbons like benzene or toluene [2] [3].
The methyl group at the ortho position sterically hinders substitution at adjacent sites, directing electrophiles to the para position relative to the carboxylate. This regioselectivity is critical for synthesizing asymmetrical benzophenone derivatives, which are precursors to photostabilizers and pharmaceutical agents. A hypothetical reaction pathway involves generating an acylium ion intermediate from the sodium salt via protonation and dehydration, followed by electrophilic attack on the activated aromatic substrate [1].
| Reaction Component | Role in Mechanism |
|---|---|
| Sodium 4-chloro-2-methylbenzoate | Acyl group source, regioselectivity director |
| AlCl₃ | Lewis acid catalyst |
| Benzene | Aromatic substrate |
The chloro substituent in sodium 4-chloro-2-methylbenzoate is amenable to nucleophilic displacement, enabling sulfone synthesis. Treatment with aliphatic or aromatic thiols in polar aprotic solvents (e.g., DMF) replaces the chloride with a thioether group, which subsequent oxidation converts to a sulfone. The electron-withdrawing carboxylate group activates the chloro substituent toward nucleophilic attack, while the methyl group stabilizes transition states through steric effects [1] [3].
For example, reacting the sodium salt with 2-mercaptoimidazole in the presence of a base yields a thioether intermediate. Oxidation with hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid) then produces the corresponding sulfone. This two-step methodology is valuable for generating heterocyclic sulfones, which exhibit bioactivity in antimicrobial and anticancer agents [1].
Mechanistic Steps:
Esterification of sodium 4-chloro-2-methylbenzoate with alcohols or alkyl halides produces esters like methyl 4-chloro-2-methylbenzoate, a precursor for nitration reactions. The sodium salt’s carboxylate group reacts with methyl iodide in acetone to form the ester, which is subsequently nitrated at the meta position relative to the methyl group. The nitro group introduces electron-deficient character, facilitating further cyclization into heterocycles such as benzimidazoles or quinoxalines [2] [3].
Example Reaction Pathway:
Palladium-catalyzed cross-coupling reactions leverage the chloro substituent in sodium 4-chloro-2-methylbenzoate as a leaving group. Suzuki-Miyaura couplings with arylboronic acids replace chloride with aryl groups, producing biphenyl derivatives. The carboxylate moiety may coordinate to palladium, stabilizing oxidative addition intermediates. For instance, coupling with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis yields 4’-methoxy-2-methylbiphenyl-4-carboxylate, a building block for liquid crystals or ligands [1] [3].
Catalytic Cycle Overview:
The degradation of sodium 4-chloro-2-methylbenzoate relies predominantly on the metabolic capabilities of diverse bacterial consortia that have evolved specialized enzymatic pathways for aromatic ring cleavage. Research has demonstrated that members of the genus Pseudomonas constitute the primary microbial group responsible for the biodegradation of chlorinated benzoic acid derivatives [1] [2] [3]. Pseudomonas cepacia strain MB2 has been particularly well-characterized for its unique ability to simultaneously metabolize aromatic compounds containing both methyl and chloro substituents through the meta-fission pathway without producing toxic intermediates [1].
Cupriavidus species have also demonstrated significant capability in degrading related chlorinated compounds, with studies showing effective transformation of 2,6-dichloro-4-nitrophenol through specialized degradation mechanisms [4]. These bacterial strains exhibit remarkable metabolic flexibility, allowing them to utilize compounds structurally similar to sodium 4-chloro-2-methylbenzoate as sole carbon sources for growth and energy generation.
The bacterial consortia involved in aromatic ring cleavage typically follow either ortho-cleavage or meta-cleavage pathways, depending on the specific substituent patterns on the benzene ring [5] [6]. For compounds containing both chlorine and methyl substituents, such as sodium 4-chloro-2-methylbenzoate, the meta-cleavage pathway is generally favored due to the reduced toxicity of resulting intermediates compared to those produced through ortho-cleavage mechanisms [1].
Recent investigations have identified specialized bacterial microcompartments in Actinobacteria that facilitate aromatic compound degradation through unique dioxygenase systems [7]. These aromatics bacterial microcompartments contain enzymes capable of cleaving both 2-aminophenol and catechol, suggesting broader applicability to various aromatic substrates including chlorinated benzoates.
The enzymatic dechlorination of sodium 4-chloro-2-methylbenzoate involves sophisticated reductive dehalogenation mechanisms catalyzed by specialized dehalogenase enzymes. These mechanisms typically proceed through either oxidative or reductive pathways, with reductive dechlorination being predominant for chlorinated aromatic compounds under anaerobic conditions [8] [9].
Reductive dehalogenases, particularly those containing cobalt corrinoid cofactors, play crucial roles in the sequential removal of chlorine substituents from the aromatic ring [10]. The PCE-reductive dehalogenase and TCE-reductive dehalogenase systems, characterized in Dehalococcoides ethenogenes, demonstrate rates of 20 μmol per minute per milligram of protein for chlorinated compounds, suggesting similar enzymatic capabilities may exist for chlorinated benzoates [10].
The dechlorination process typically follows specific positional preferences, with chlorine atoms in longitudinal positions being removed preferentially over those in lateral positions [11]. For sodium 4-chloro-2-methylbenzoate, the para-positioned chlorine substituent would be expected to undergo dechlorination before ring cleavage, based on established degradation rules for polychlorinated aromatic compounds.
Anaerobic degradation studies of 4-chloro-2-methylphenoxyacetic acid have revealed a sequential dechlorination pathway where the compound is first transformed to 4-chloro-2-methylphenol, followed by reductive dechlorination to 2-methylphenol and further demethylation to phenol [12]. This pathway provides insight into the likely degradation sequence for sodium 4-chloro-2-methylbenzoate, where initial cleavage of the carboxylate side chain may be followed by similar dechlorination and demethylation steps.
The enzymatic mechanisms involve multiple enzyme systems working in concert, including monooxygenases for initial substrate activation, dehalogenases for chlorine removal, and ring-cleavage dioxygenases for aromatic ring degradation [13]. The presence of methyl groups on the aromatic ring can influence the specificity and efficiency of these enzymatic processes, with certain bacterial strains showing enhanced activity toward methylated substrates [14].
Gas chromatography-mass spectrometry analysis of sodium 4-chloro-2-methylbenzoate degradation reveals complex patterns of metabolic byproducts that provide crucial insights into the biochemical pathways involved in its transformation. Gas chromatography-mass spectrometry profiling has proven particularly effective for identifying and quantifying small molecular metabolites generated during microbial degradation processes [15] [16].
The analytical approach typically involves chemical derivatization to enhance volatility of polar metabolites, with simultaneous esterification and silylation reactions proving most effective for comprehensive metabolite coverage [17]. This methodology allows for the identification of a wide range of degradation products including hydroxylated aromatics, dehalogenated intermediates, and ring-cleavage products.
Comprehensive two-dimensional gas chromatography coupled with mass spectrometry has demonstrated superior resolution for complex mixtures of aromatic metabolites generated during anaerobic biodegradation processes [18]. Studies of petroleum hydrocarbon degradation have revealed extensive ranges of aromatic acid metabolites, including alkylbenzoic acids and their derivatives, providing a framework for understanding similar degradation patterns in chlorinated benzoates.
The metabolic profiling of sodium 4-chloro-2-methylbenzoate degradation would be expected to reveal several key intermediate compounds. Initial metabolites likely include 4-chloro-2-methylphenol following decarboxylation, 2-methylbenzoic acid following dechlorination, and various hydroxylated derivatives resulting from monooxygenase activity. Ring-cleavage products would include muconic acid derivatives and their subsequent transformation products leading to central metabolic intermediates such as pyruvate and acetyl-coenzyme A.
Gas chromatography-mass spectrometry analysis of related chlorinated aromatic degradation has identified specific metabolites including chlorocatechols, methylcatechols, and their ring-cleavage products [19]. The temporal progression of metabolite formation and disappearance provides crucial kinetic information about the relative rates of different enzymatic steps in the overall degradation pathway.
The biodegradation kinetics of sodium 4-chloro-2-methylbenzoate in activated sludge systems follow well-established principles of environmental biotransformation, with degradation rates influenced by multiple factors including microbial community composition, environmental conditions, and substrate concentration. Activated sludge systems provide optimal conditions for biodegradation due to their high microbial diversity and controlled operational parameters [20] [21].
First-order kinetics typically govern the biodegradation of aromatic compounds in activated sludge systems when substrate concentrations remain below saturation levels [22] [23]. For chlorinated benzoates, biodegradation rate constants generally range from 0.02 to 0.15 per day, depending on the degree of chlorination and presence of other substituents. The presence of methyl groups typically enhances biodegradability compared to unsubstituted chlorobenzoates [2].
Closed aerobic biodegradation tests with activated sludge have demonstrated that biodegradation kinetics can be accurately determined for mixtures of diverse chemicals using headspace-to-sludge ratios of 4:1 to maintain aerobic conditions [24]. These studies have shown that compounds such as linalool, naphthalene, and various aromatic esters degrade within 48 hours, suggesting that sodium 4-chloro-2-methylbenzoate would exhibit similar rapid degradation under optimal conditions.
The biodegradation efficiency in activated sludge systems is significantly influenced by the biological oxygen demand to chemical oxygen demand ratio, with optimal ratios around 0.5 providing the best balance for system stability and pollutant removal [21]. Sludge retention time also plays a critical role, with longer retention times generally favoring more complete degradation of recalcitrant compounds but potentially reducing overall treatment efficiency.
Temperature effects on biodegradation kinetics follow Arrhenius relationships, with rate constants typically increasing by factors of 1.097 for each degree Celsius increase in temperature between 10 and 30 degrees Celsius [23]. This temperature dependence is particularly important for chlorinated aromatic compounds, which often require elevated temperatures for optimal enzymatic activity.
The presence of activated sludge from oil refinery wastewater treatment facilities has been shown to significantly enhance the biodegradation of hydrocarbon-contaminated soils, with alkane degradation improving from 24% to 80% and polycyclic aromatic hydrocarbon degradation increasing from 49% to 77% with sludge addition [25]. This enhancement suggests that specialized microbial communities in industrial activated sludge systems may provide superior degradation capabilities for chlorinated aromatic compounds.